

# 2-Bromo-4-fluorophenylboronic acid CAS number

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## Compound of Interest

Compound Name: 2-Bromo-4-fluorophenylboronic acid

Cat. No.: B572619

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An In-depth Technical Guide to **2-Bromo-4-fluorophenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-fluorophenylboronic acid**, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

## Core Compound Identification

**2-Bromo-4-fluorophenylboronic acid** is an organoboron compound featuring a phenyl ring substituted with bromine, fluorine, and a boronic acid functional group.

CAS Number: 1217501-12-6[1]

## Physicochemical Properties

The key quantitative data for **2-Bromo-4-fluorophenylboronic acid** are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 1217501-12-6                                     | [1]       |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> BBrFO <sub>2</sub> | [2]       |
| Molecular Weight  | 218.82 g/mol                                     | [1][2]    |
| Boiling Point     | 315.5 ± 52.0 °C                                  | [2]       |
| Purity            | Typically ≥98%                                   | [1]       |
| InChI Key         | BHXVZYJULSWULU-UHFFFAOYSA-N                      | [1]       |

## Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with serine proteases and their utility in carbon-carbon bond-forming reactions.[3][4] The presence of both bromine and fluorine atoms on the phenyl ring of **2-Bromo-4-fluorophenylboronic acid** offers distinct advantages for drug development professionals.

- **Fluorine Moiety:** The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a drug candidate.[5]
- **Bromine Moiety:** The bromine atom serves as a versatile handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[5]
- **Boronic Acid Group:** This functional group is crucial for the Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in many pharmaceuticals.[6][7]

The strategic placement of these functional groups makes **2-Bromo-4-fluorophenylboronic acid** a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapies.[5]

## Experimental Protocols

Detailed methodologies for the synthesis and application of **2-Bromo-4-fluorophenylboronic acid** are provided below.

## General Synthesis Protocol

The synthesis of aryl boronic acids often involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester. The following is a representative protocol adapted from the synthesis of structurally similar compounds.[8]

Reaction: Lithiation of 1,3-dibromo-5-fluorobenzene followed by reaction with a trialkyl borate.

Materials:

- 1,3-Dibromo-5-fluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
- Triisopropyl borate
- Aqueous Hydrochloric Acid (e.g., 1 M HCl)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Hexane/Acetone mixture for chromatography

Procedure:

- Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equiv.) in anhydrous THF in an oven-dried, multi-neck flask under an inert atmosphere (Nitrogen or Argon).
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

- Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
- Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.
- Quench the reaction by adding aqueous HCl.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane/acetone) to yield pure **2-Bromo-4-fluorophenylboronic acid**.

Below is a diagram illustrating the general workflow for this synthesis.

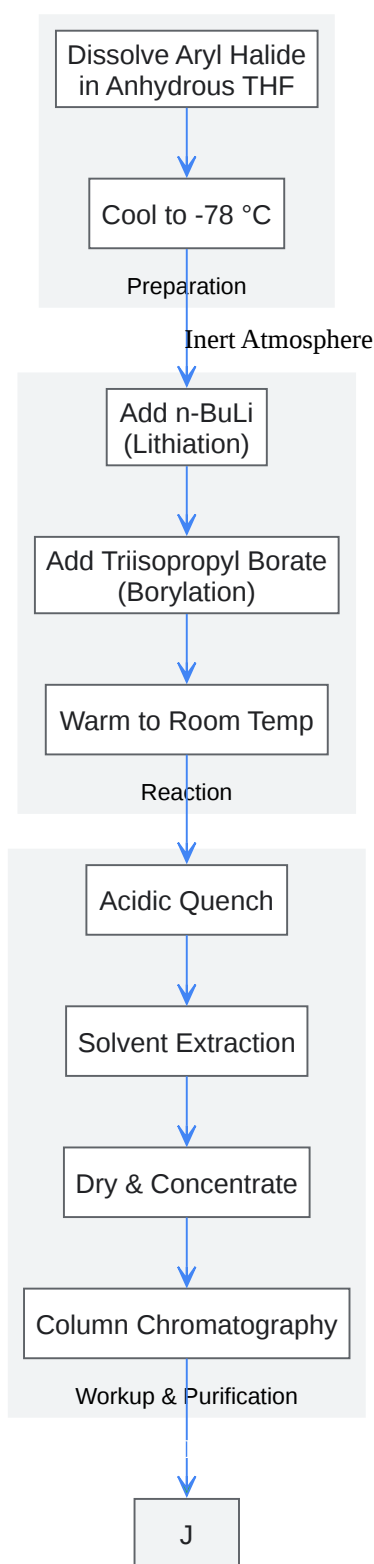


Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)Diagram 1: General workflow for synthesizing **2-Bromo-4-fluorophenylboronic acid**.

## Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for using **2-Bromo-4-fluorophenylboronic acid** as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl compound.[9]

Reaction: Coupling of **2-Bromo-4-fluorophenylboronic acid** with an aryl halide.

Materials:

- **2-Bromo-4-fluorophenylboronic acid** (1.2 equiv.)
- Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv.)
- Palladium Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>) (1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2.0-3.0 equiv.)
- Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)
- Magnetic stir bar
- Schlenk flask or reaction vial

Procedure:

- To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), **2-Bromo-4-fluorophenylboronic acid** (1.2 equiv.), palladium catalyst, and base.
- Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Add the degassed solvent(s) via syringe.
- Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
- Monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

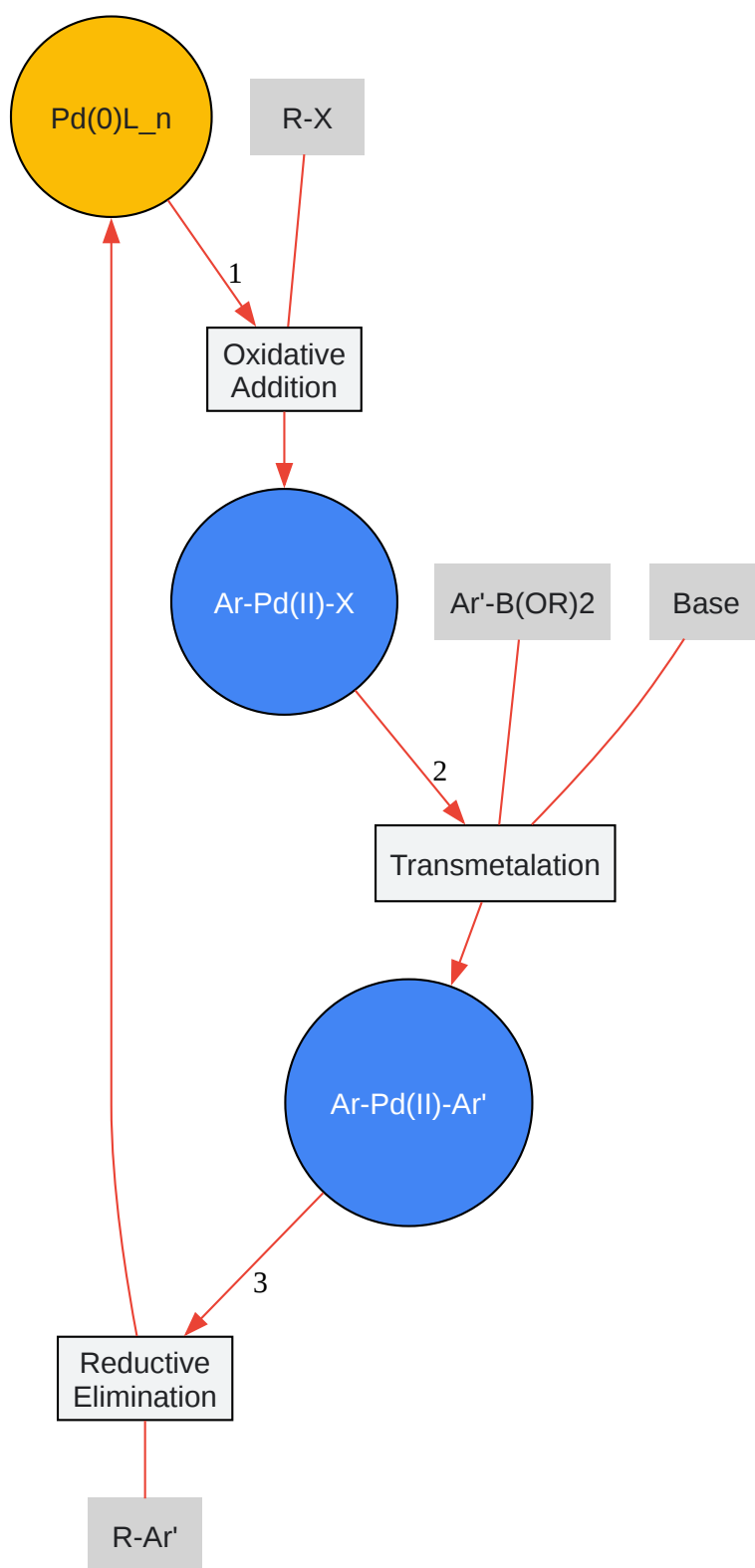


Diagram 2: Suzuki-Miyaura Catalytic Cycle

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Diagram 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



## Logical Relationships in Application

**2-Bromo-4-fluorophenylboronic acid** serves as a foundational building block in multi-step synthetic pathways common in pharmaceutical research. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

The diagram below illustrates a logical workflow for incorporating this building block into a potential drug candidate.

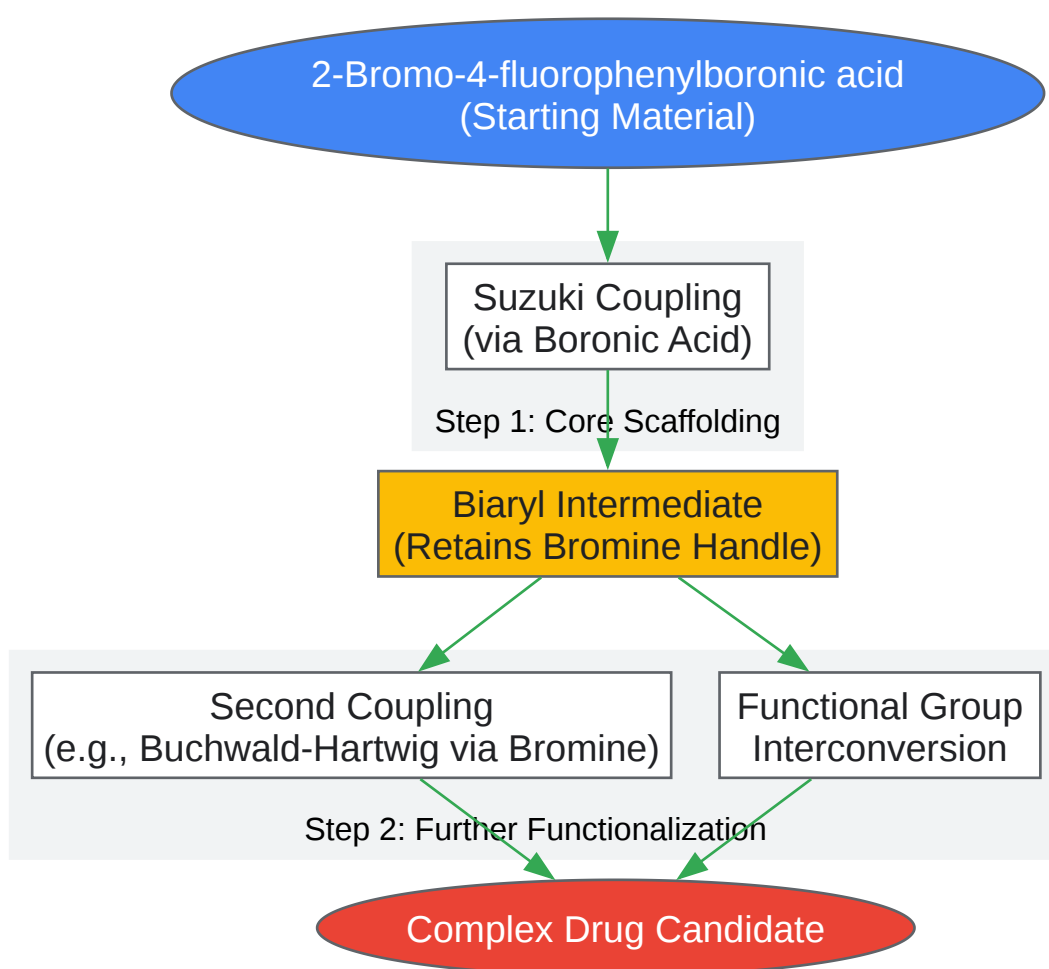


Diagram 3: Role as a Versatile Building Block

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